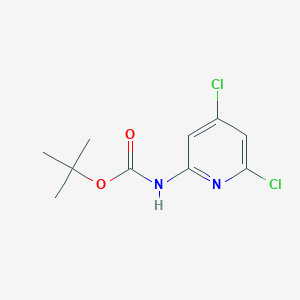

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate

Description

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group at the 2-position of the pyridine ring and chlorine substituents at the 4- and 6-positions. It is primarily employed as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it serves as a protected amine precursor. The compound is commercially available from suppliers such as Shanghai Yixin Laboratory Equipment Co., with purity levels up to 97% .

Properties

IUPAC Name |

tert-butyl N-(4,6-dichloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCFQIAVAYUUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650681 | |

| Record name | tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-38-6 | |

| Record name | tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-Dichloro-pyridin-2-yl)-carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate typically involves the reaction of 4,6-dichloropyridin-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.

Major Products Formed

Substitution Reactions: The major products are the substituted pyridine derivatives, where the chlorine atoms are replaced by the nucleophiles.

Hydrolysis: The major products are the corresponding amine and tert-butanol.

Oxidation and Reduction: The major products depend on the specific oxidation or reduction reaction and the reagents used.

Scientific Research Applications

Overview

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate is a synthetic organic compound with the molecular formula C10H12Cl2N2O2. This compound features a pyridine ring substituted at the 4 and 6 positions with chlorine atoms, and a tert-butyl carbamate group at the 2 position. Its unique structure imparts significant chemical reactivity and biological activity, making it valuable in various fields of scientific research, particularly in medicinal chemistry, agrochemicals, and enzyme inhibition studies.

Scientific Research Applications

1. Organic Synthesis:

- Intermediate for Pharmaceuticals: this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to participate in substitution reactions allows for the creation of diverse derivatives that may exhibit enhanced therapeutic properties.

- Agrochemicals Production: The compound is utilized in the synthesis of agrochemicals, including pesticides and herbicides, due to its effective interaction with biological targets.

2. Medicinal Chemistry:

- Enzyme Inhibition Studies: The compound is studied for its potential as an enzyme inhibitor. It can form covalent bonds with nucleophilic residues in proteins, modulating their activity. This mechanism is particularly relevant in the development of drugs targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.

- Anticancer Activity: In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:

Cell Line IC₅₀ (µM) Observations MCF-7 (Breast Cancer) 5.0 Significant reduction in cell viability observed. A549 (Lung Cancer) 3.5 Induced apoptosis in treated cells. HeLa (Cervical Cancer) 4.2 Disruption of cell cycle progression noted.

3. Biological Research:

- The compound's dichloropyridine moiety enhances its lipophilicity and biological activity, making it a useful tool for studying the effects of pyridine derivatives on biological systems.

Case Studies

Case Study 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

- A study evaluated the compound's ability to inhibit CDK2 and CDK4, demonstrating effective binding to the ATP-binding site of these kinases. This binding results in decreased kinase activity and subsequent cell cycle arrest in the G1 phase, highlighting its potential as an anticancer agent.

Case Study 2: Antibacterial Activity

- The compound has been tested for antibacterial properties against strains such as E. coli and S. aureus. Results indicated moderate antibacterial activity, suggesting potential applications beyond oncology.

Mechanism of Action

The mechanism of action of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the carbamate group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine atoms on the pyridine ring can also participate in interactions with other molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

- Pyridine core : A six-membered aromatic ring with nitrogen at position 1.

- Substituents : Two chlorine atoms (electron-withdrawing groups) at positions 4 and 6, and a tert-butyl carbamate group (bulky protecting group) at position 2.

- Molecular Formula : C11H12Cl2N2O2.

- Molecular Weight : ~287.14 g/mol (calculated).

Structural and Functional Analogues

Chlorine vs. Methoxy Groups

- Chlorine (Electron-Withdrawing) : In this compound, the chlorine atoms deactivate the pyridine ring, making it less reactive toward electrophilic substitution but more susceptible to nucleophilic aromatic substitution (SNAr). This property is advantageous in coupling reactions for drug intermediates .

- Methoxy (Electron-Donating) : tert-Butyl (6-methoxypyridin-2-yl)carbamate exhibits enhanced solubility in polar solvents due to the methoxy group, favoring reactions requiring mild conditions .

Fluorine and Hydroxy Groups

The pyrimidine derivative tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () demonstrates how fluorine enhances metabolic stability and bioavailability in drug candidates. The hydroxy group introduces hydrogen-bonding capability, which may improve target binding but reduces lipophilicity .

Steric Effects

- tert-Butyl Carbamate : Provides steric protection to the amine group, preventing unwanted side reactions during multi-step syntheses .

- Pivalamido Group : In tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate, the bulky pivalamido group further shields reactive sites, making the compound suitable for selective functionalization .

Biological Activity

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dichloropyridine with tert-butyl isocyanate. The reaction is conducted in the presence of a base such as triethylamine to facilitate the formation of the carbamate. The process can be summarized as follows:

-

Reactants :

- 4,6-Dichloropyridine

- Tert-butyl isocyanate

- Base (e.g., triethylamine)

-

Procedure :

- Mix the reactants under controlled temperature and solvent conditions.

- Purify the resulting product using techniques like column chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and a bioactive compound.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : It binds to specific enzymes, inhibiting their activity. This can occur through competitive or non-competitive inhibition.

- Target Interaction : The compound may interact with various biological targets, including receptors and other proteins involved in cellular signaling pathways.

Antiproliferative Activity

A study examining the antiproliferative effects of related pyridine derivatives indicated that compounds with similar structures could significantly inhibit cancer cell growth. For instance, derivatives showed IC50 values ranging from 1.54 μM to 5.0 μM against various cancer cell lines, suggesting that this compound may exhibit comparable effects in specific contexts .

In Vivo Efficacy

In animal models, compounds structurally related to this compound demonstrated substantial tumor growth inhibition. For example, a related compound administered at 40 mg/kg showed up to 98% tumor growth inhibition in xenograft models . These findings suggest that this compound may possess significant therapeutic potential.

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential enzyme inhibitor |

| Related Pyridine Derivative A | 1.54 | Antiproliferative activity against cancer cells |

| Related Pyridine Derivative B | 5.0 | Inhibitory effects on specific signaling pathways |

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl (4,6-dichloropyridin-2-yl)carbamate with high purity?

- Methodological Answer : The synthesis typically involves introducing the tert-butyl carbamate group to a pre-functionalized pyridine core. Key steps include:

Chlorination : Selective chlorination at the 4- and 6-positions of pyridine derivatives using reagents like POCl₃ or PCl₃ under controlled conditions (e.g., anhydrous, reflux) to avoid over-halogenation .

Carbamate Formation : Reaction of the chlorinated pyridine with tert-butyl carbamate precursors (e.g., Boc anhydride) in the presence of a base (e.g., DMAP, triethylamine) to ensure regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (≥98%) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and tert-butyl protons (δ 1.3–1.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in substituted pyridines .

- ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and chlorinated pyridine carbons (δ ~125–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (C₁₀H₁₁Cl₂N₂O₂; calc. 262.02 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software (SHELXL for refinement) to analyze single-crystal diffraction data .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria in carbamates) or solvent-dependent shifts. Strategies include:

- Variable-Temperature NMR : Identify broadening or splitting due to conformational changes .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

- Crystallographic Cross-Verification : Resolve ambiguities using X-ray structures (e.g., SHELXL-refined data) .

Q. What strategies optimize reaction yields when synthesizing derivatives with competing nucleophiles?

- Methodological Answer : Competing reactivity (e.g., pyridine nitrogen vs. carbamate oxygen) requires:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution .

- Kinetic Control : Use low temperatures (−78°C to 0°C) and bulky bases (e.g., LDA) to favor desired pathways .

- Catalysis : Employ transition metals (e.g., Pd for cross-coupling) to enhance selectivity for pyridine functionalization .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., protease inhibitors) .

- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO energies, Cl substituent effects) with bioactivity data .

- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for further derivatization .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers/acids .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.